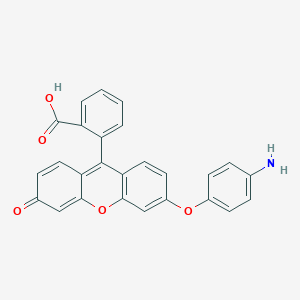
4-Chloro-3,5-dimethylpicolinic Acid
描述
4-Chloro-3,5-dimethylpicolinic acid is a chemical compound belonging to the picolinic acid family. It is characterized by the presence of a chlorine atom and two methyl groups attached to the pyridine ring. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylpicolinic acid typically involves the chlorination of 3,5-dimethylpyridine followed by carboxylation. One common method is the reaction of 3,5-dimethylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反应分析
Types of Reactions: 4-Chloro-3,5-dimethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学研究应用
4-Chloro-3,5-dimethylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe in proteomics research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and immunomodulatory agent.
Industry: It is used in the development of herbicides and plant growth regulators due to its structural similarity to naturally occurring plant hormones.
作用机制
The mechanism of action of 4-Chloro-3,5-dimethylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and modulate immune responses . Additionally, its structural similarity to plant hormones allows it to mimic their activity, influencing plant growth and development .
相似化合物的比较
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 4-Chloro-3,5-dimethylpicolinic acid is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
4-chloro-3,5-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-10-7(8(11)12)5(2)6(4)9/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGRDASRXROABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241017 | |
| Record name | 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447461-22-5 | |
| Record name | 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447461-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

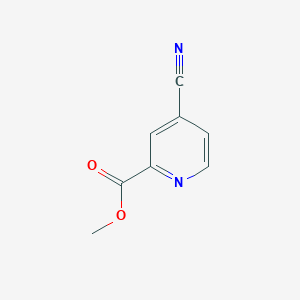
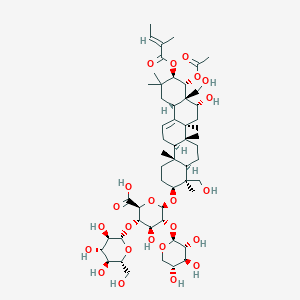
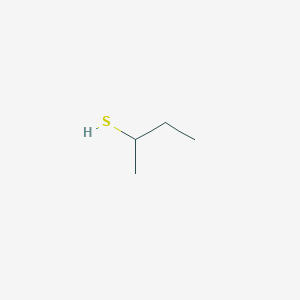
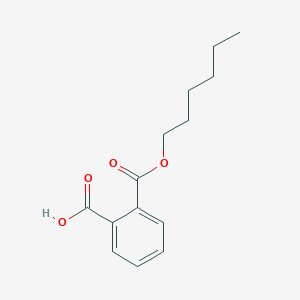
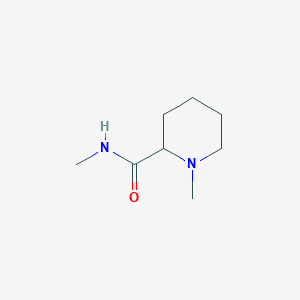

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)

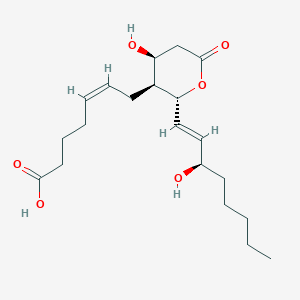

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
